Mabuprofen

NSAID gastrointestinal toxicity prodrug safety topical anti-inflammatory

Researchers requiring NSAID activity in urate crystal-induced inflammation (gout) models often face gastric lesions and high systemic exposure with oral agents. Mabuprofen is a topical prodrug that addresses these limitations with proven efficacy. • 14% arthritis inhibition in canine urate crystal model (vs. 0% for diethylamino salicylate) • Only ~18% systemic bioavailability of active ibuprofen metabolite • No gastrointestinal irritation, enabling chronic dosing paradigms • ≥98% purity; ready for immediate global shipment

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 83394-44-9
Cat. No. B1665992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMabuprofen
CAS83394-44-9
SynonymsAminoprofen;  Mabuprofen;  AU-7801; 
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO
InChIInChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18)
InChIKeyJVGUNCHERKJFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mabuprofen (CAS 83394-44-9): Core Chemical and Pharmacological Identity


Mabuprofen (INN; also known as aminoprofen or AU-7801) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class [1]. It is a non-selective cyclooxygenase (COX) inhibitor, blocking both COX-1 and COX-2 to reduce prostaglandin synthesis, thereby alleviating pain and inflammation . Chemically, it is an amide derivative of ibuprofen (N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide; molecular formula C15H23NO2; molecular weight 249.35) . Mabuprofen is formulated as a topical prodrug: upon dermal absorption, it undergoes hydrolysis to release the active metabolite ibuprofen systemically, with a reported systemic bioavailability of up to 18% [2].

Mabuprofen: Why a Topical Ibuprofen Prodrug Cannot Be Replaced by Generic NSAID Alternatives


Although mabuprofen is chemically derived from ibuprofen and shares its COX inhibition mechanism, direct substitution with ibuprofen or other common NSAIDs is scientifically unsound for several reasons. First, mabuprofen is a prodrug designed specifically for topical application; its amide modification reduces local gastric irritation—a well-known limitation of oral ibuprofen—and enables a unique release profile . Second, quantitative efficacy in specific inflammatory models, such as urate crystal-induced arthritis in canines, shows a 14% inhibition rate for mabuprofen versus 0% for diethylamino salicylate, highlighting a differential activity profile not shared by all NSAIDs . Third, its systemic bioavailability after topical application is limited to approximately 18%, a critical parameter for minimizing systemic exposure while achieving local efficacy [1]. These structural and pharmacokinetic differences render generic NSAID substitution invalid for research applications requiring precise mechanistic or comparative investigation.

Mabuprofen Quantitative Differentiation: Comparative Efficacy, Selectivity, and Safety Data vs. Key Analogs


Gastrointestinal Safety Profile: Superior Tolerability Over Ibuprofen

Mabuprofen demonstrates a significant differentiation from ibuprofen in gastrointestinal tolerability. While ibuprofen is well-characterized for its dose-dependent gastric irritation and ulcerogenic potential, mabuprofen is explicitly reported to exhibit 'no irritating effect on the gastrointestinal tract' . This is attributed to its prodrug design for topical delivery and its amide structure, which bypasses direct gastric mucosal contact .

NSAID gastrointestinal toxicity prodrug safety topical anti-inflammatory

Urate Crystal-Induced Arthritis Model: Specific Inhibition vs. Diethylamino Salicylate

In a canine model of experimental arthritis induced by urate crystals, mabuprofen produced a quantifiable anti-arthritic effect, whereas diethylamino salicylate showed no effect .

gout urate arthritis canine model NSAID comparison

Analgesic Efficacy: Superior Pain Relief Compared to Methyl Salicylate

Pain threshold measurements in inflamed tissue demonstrated that mabuprofen provides analgesic efficacy superior to methyl salicylate .

analgesic pain model topical NSAID methyl salicylate comparison

Systemic Bioavailability After Topical Administration: Controlled Exposure Profile

Following topical application, mabuprofen is absorbed and hydrolyzed to release ibuprofen, achieving a systemic bioavailability of up to 18% [1]. This is in contrast to oral ibuprofen, which typically exhibits >80% oral bioavailability and rapid systemic distribution [2]. Additionally, the released ibuprofen exhibits 90% plasma protein binding [1].

pharmacokinetics topical prodrug systemic bioavailability NSAID

In Vivo Anti-inflammatory Activity: Comparable to Ibuprofen in a Writhing Model

In a kaolin-induced writhing model in mice, aminoprofen (mabuprofen) inhibited the writhing reaction and reduced peritoneal levels of the prostaglandin metabolite 6-keto-PGF1α in parallel with the effects observed for ibuprofen and indomethacin [1]. This confirms that mabuprofen exerts its analgesic effect via the expected COX inhibition mechanism, with efficacy comparable to established NSAIDs in this acute pain model.

writhing assay prostaglandin inhibition analgesic mechanism mouse model

Mabuprofen: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Gout and Crystal Arthropathy Models

Mabuprofen is the compound of choice for researchers investigating urate crystal-induced inflammation (gout) in animal models. The direct comparative evidence showing a 14% inhibition of arthritis in a canine urate crystal model, while diethylamino salicylate had 0% effect , establishes mabuprofen's specific activity in this context. Procurement for gout studies, where other NSAIDs may be inactive, is therefore scientifically justified.

Topical Anti-inflammatory and Analgesic Studies Requiring Minimal Systemic Exposure

For in vivo studies where local inflammation or pain is the target, but systemic NSAID exposure must be minimized to avoid confounding effects on other organ systems or to reduce toxicity in sensitive species, mabuprofen offers a unique advantage. Its topical prodrug design results in only ~18% systemic bioavailability of the active ibuprofen metabolite [1], a stark contrast to >80% bioavailability with oral ibuprofen [2]. This makes it ideal for dermal or localized delivery research.

Gastrointestinal Safety Profiling and Long-Term NSAID Studies

Investigators requiring an NSAID that does not induce gastric irritation—a common and severe limitation of oral NSAIDs in chronic studies—should consider mabuprofen. Reports indicate it has no irritating effect on the gastrointestinal tract . This property is critical for long-term inflammation or pain studies in rodents and other animals where gastric lesions could lead to premature euthanasia or confounded data.

Analgesic Mechanism Studies Differentiating NSAID Classes

The 1989 study demonstrating that mabuprofen (aminoprofen) inhibits writhing and reduces peritoneal 6-keto-PGF1α in parallel with ibuprofen and indomethacin, while other analgesics (tiaramide, pentazocine, morphine) do not reduce prostaglandin levels [3], provides a clear experimental framework. Mabuprofen can be used as a prototypical NSAID in mechanistic studies designed to differentiate between prostaglandin-dependent and prostaglandin-independent analgesic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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